molecular formula C31H29BrN4O2 B2713034 6-bromo-4-phenyl-3-(5-phenyl-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)quinolin-2(1H)-one CAS No. 312925-68-1

6-bromo-4-phenyl-3-(5-phenyl-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)quinolin-2(1H)-one

Cat. No. B2713034
M. Wt: 569.503
InChI Key: KDDJFCCNFMYHBZ-UHFFFAOYSA-N
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Description

6-bromo-4-phenyl-3-(5-phenyl-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)quinolin-2(1H)-one is a useful research compound. Its molecular formula is C31H29BrN4O2 and its molecular weight is 569.503. The purity is usually 95%.
BenchChem offers high-quality 6-bromo-4-phenyl-3-(5-phenyl-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)quinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-4-phenyl-3-(5-phenyl-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)quinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

This compound is involved in the synthesis of diverse heterocyclic compounds. For instance, Abdel-megeed et al. (2014) demonstrated its use in the synthesis of 3H-quinazolin-4-one hydrazones, highlighting its versatility in creating compounds with potential pharmaceutical applications (Abdel-megeed, Azaam, & El‐Hiti, 2014). Similarly, Mohamed et al. (2009) developed novel derivatives with promising anti-inflammatory and analgesic properties, starting with a related compound, showcasing its significance in medicinal chemistry (Mohamed, Kamel, Kassem, Abotaleb, Nofal, & Ahmed, 2009).

Biological Activities

Research has also focused on its role in creating compounds with varied biological activities. For example, Eweas et al. (2012) synthesized a series of 6-bromo-2-(4-pyridyl)-quinazolin-4(3H)-ones, which were then tested for analgesic and anti-inflammatory activities, revealing the compound's potential as a precursor in developing therapeutic agents (Eweas, El-Nezhawy, Baiuomy, & Awad, 2012).

Antimicrobial Studies

Additionally, Raval, Desai, & Desai (2012) explored the synthesis and antimicrobial activity of new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives, indicating the compound's utility in generating antimicrobial agents (Raval, Desai, & Desai, 2012). This further underscores the compound's relevance in addressing microbial resistance, a growing concern in global health.

Chemical and Electrochemical Studies

Moreover, its electrochemical properties have been investigated, with studies like that of Rupar et al. (2018) examining the electrochemical behavior of related benzopyrazine derivatives, providing insights into their redox characteristics and potential applications in electrochemical sensors or devices (Rupar, Aleksić, Nikolić, & Popović-Nikolić, 2018).

properties

CAS RN

312925-68-1

Product Name

6-bromo-4-phenyl-3-(5-phenyl-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)quinolin-2(1H)-one

Molecular Formula

C31H29BrN4O2

Molecular Weight

569.503

IUPAC Name

6-bromo-4-phenyl-3-[3-phenyl-2-(2-piperidin-1-ylacetyl)-3,4-dihydropyrazol-5-yl]-1H-quinolin-2-one

InChI

InChI=1S/C31H29BrN4O2/c32-23-14-15-25-24(18-23)29(22-12-6-2-7-13-22)30(31(38)33-25)26-19-27(21-10-4-1-5-11-21)36(34-26)28(37)20-35-16-8-3-9-17-35/h1-2,4-7,10-15,18,27H,3,8-9,16-17,19-20H2,(H,33,38)

InChI Key

KDDJFCCNFMYHBZ-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5)C6=CC=CC=C6

solubility

not available

Origin of Product

United States

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